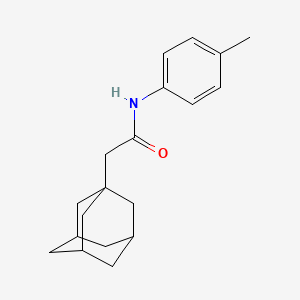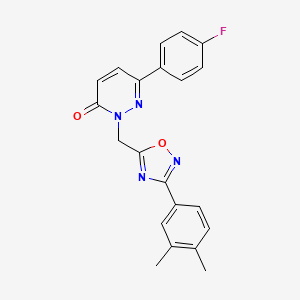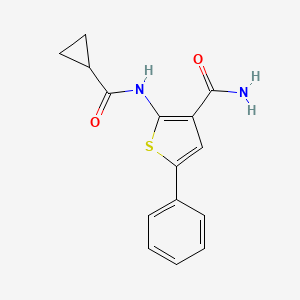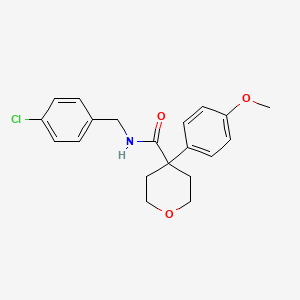
2-(1-adamantyl)-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-ADAMANTYL)-4-METHYL-2-AZETIDINONE” is similar to the one you’re asking about . It has a linear formula of C14H21NO . Another related compound is “2-(1-ADAMANTYL)-4-METHYLPHENOL” with a molecular formula of C17H22O .
Molecular Structure Analysis
The molecular structure of a compound is determined by its molecular formula. For example, “2-(1-ADAMANTYL)-4-METHYLPHENOL” has a molecular formula of C17H22O .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. For example, “P-(1-ADAMANTYL)TOLUENE” has a melting point of 99 °C, a boiling point of 329.5±12.0 °C (Predicted), and a density of 1.054±0.06 g/cm3 (20 ºC 760 Torr) .Aplicaciones Científicas De Investigación
Adamantyl Analogs as Analgesic Drugs
Adamantyl analogues, including structures related to "2-(1-adamantyl)-N-(4-methylphenyl)acetamide," have been studied for their potent analgesic properties. These compounds exhibit selective antagonism of the TRPA1 channel, which is a key player in nociception, without affecting TRPM8 or TRPV1 channels. This selective action offers a promising avenue for developing new analgesic medications with targeted mechanisms of action (Fresno et al., 2014).
Antimicrobial and Antiviral Activity
N-(1-Adamantyl)acetamide and its derivatives, which share a core structure with "2-(1-adamantyl)-N-(4-methylphenyl)acetamide," are starting compounds in the synthesis of biologically active aminoadamantanes. These compounds possess antimicrobial and antiviral activity, highlighting their potential in treating and preventing diseases like influenza, herpes, and pneumonia (Khusnutdinov et al., 2011).
Cytotoxic Activity in Cancer Research
Some novel sulfonamide derivatives, incorporating adamantyl groups, have shown cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines in vitro. These findings suggest that adamantyl-based compounds could be valuable in developing new anticancer drugs (Ghorab et al., 2015).
Cholinesterase Inhibitory Activities for Alzheimer's Disease
Adamantyl-based ester derivatives have been studied for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in Alzheimer's disease. Compounds with specific substituents showed potent inhibition, indicating the potential for developing treatments for neurological conditions (Kwong et al., 2017).
Material Science Applications
Adamantyl-containing polyamide-imides (PAIs) have been developed for various industrial applications, leveraging the unique properties of the adamantyl group to enhance thermal stability and mechanical strength. These materials are promising for use in high-performance composites and coatings (Liaw & Liaw, 2001).
Antitubercular Activity
Hybrids of 1,2,3-triazole-adamantylacetamide have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some compounds demonstrated promising activity, indicating the potential of adamantyl derivatives in treating tuberculosis (Addla et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-13-2-4-17(5-3-13)20-18(21)12-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,14-16H,6-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYNTFHMFFHDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-N-(4-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2590008.png)
![(E)-butyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2590010.png)
![N-cyclohexyl-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590012.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2590013.png)

![(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol](/img/structure/B2590018.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-chloropyrimidine](/img/structure/B2590020.png)

![N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid](/img/structure/B2590024.png)
![7-(4-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2590025.png)

